molecular formula C34H60O5 B058469 Ursometh CAS No. 122018-96-6

Ursometh

Cat. No.: B058469
CAS No.: 122018-96-6
M. Wt: 548.8 g/mol
InChI Key: KJPXEYQYWBUMAF-FUXQPCDDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ursometh (C₂₇H₄₆O₃) is a synthetic bile acid analog primarily used in the treatment of cholestatic liver diseases, such as primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC). Its mechanism of action involves promoting hepatobiliary secretion by reducing the toxicity of endogenous bile acids and protecting hepatocytes from apoptosis . Structurally, this compound features a hydroxylated steroid nucleus with a carboxylic acid side chain, distinguishing it from natural bile acids like cholic acid. Clinical studies highlight its efficacy in improving liver function biomarkers (e.g., alkaline phosphatase reduction by 40–50%) and delaying disease progression .

Properties

CAS No.

122018-96-6

Molecular Formula

C34H60O5

Molecular Weight

548.8 g/mol

IUPAC Name

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid;5-methyl-2-propan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C24H40O4.C10H20O/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;1-7(2)9-5-4-8(3)6-10(9)11/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);7-11H,4-6H2,1-3H3/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;/m1./s1

InChI Key

KJPXEYQYWBUMAF-FUXQPCDDSA-N

SMILES

CC1CCC(C(C1)O)C(C)C.CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

CC1CCC(C(C1)O)C(C)C.C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Canonical SMILES

CC1CCC(C(C1)O)C(C)C.CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Synonyms

UDCA-menthol
Ursometh

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Receptor Affinity and Metabolic Pathways

Compound FXR Activation (EC₅₀) CYP450 Metabolism Renal Excretion
This compound 10 μM CYP3A4 (minor) <5%
Obeticholic Acid 0.1 μM CYP3A4 (major) 10–15%
Chenodeoxycholic Acid 50 μM CYP7A1 (major) 20–25%

Data derived from in vitro assays and metabolic studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.